molecular formula C14H15N B12970242 (S)-2-(Naphthalen-2-yl)pyrrolidine

(S)-2-(Naphthalen-2-yl)pyrrolidine

Cat. No.: B12970242
M. Wt: 197.27 g/mol
InChI Key: ASDMHFSTBKLKST-AWEZNQCLSA-N
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Description

(S)-2-(Naphthalen-2-yl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -30°C to +50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

(S)-2-(Naphthalen-2-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Naphthalen-2-yl)pyrrolidine: The enantiomer of (S)-2-(Naphthalen-2-yl)pyrrolidine, which may have different biological activities.

    Naphthalene derivatives: Compounds with similar structures but different functional groups or substituents.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different aromatic moieties.

Uniqueness

This compound is unique due to its specific stereochemistry and the combination of the naphthalene and pyrrolidine structures. This uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(2S)-2-naphthalen-2-ylpyrrolidine

InChI

InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m0/s1

InChI Key

ASDMHFSTBKLKST-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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